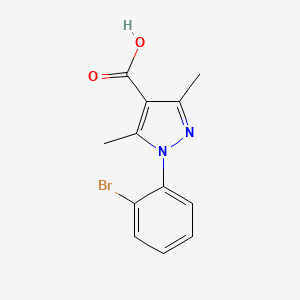

1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Overview

Description

1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound features a bromophenyl group and two methyl groups attached to the pyrazole ring, along with a carboxylic acid functional group. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid can be synthesized through a multi-step process involving the formation of the pyrazole ring followed by the introduction of the bromophenyl and carboxylic acid groups. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions to form the pyrazole ring. Subsequent bromination and carboxylation reactions introduce the bromophenyl and carboxylic acid groups, respectively .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient and scalable synthesis. The choice of starting materials and reaction pathways can also be tailored to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to form alcohols.

Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in aprotic solvents.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) and solvents like tetrahydrofuran (THF) or toluene.

Major Products:

- Substituted pyrazoles with various functional groups.

- Carboxylate salts or alcohol derivatives.

- Coupled products with extended aromatic or aliphatic chains.

Scientific Research Applications

1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromophenyl group can enhance binding affinity through hydrophobic interactions, while the carboxylic acid group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to desired therapeutic effects .

Comparison with Similar Compounds

1-Phenyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid: Lacks the bromine substituent, which may result in different reactivity and biological activity.

1-(2-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid: Contains a chlorine atom instead of bromine, which can affect its chemical properties and interactions.

1-(2-Fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid: The fluorine substituent can influence the compound’s electronic properties and reactivity.

Uniqueness: 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and potential biological activity. The combination of the bromine atom and the carboxylic acid group allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in research and industrial applications .

Biological Activity

1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (CAS Number: 959578-21-3) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antibacterial properties, supported by data tables and relevant case studies.

- Molecular Formula : C₁₂H₁₁BrN₂O₂

- Molecular Weight : 295.13 g/mol

- Melting Point : 235–237 °C

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as effective anticancer agents. These compounds are known to inhibit cell proliferation and induce apoptosis in various cancer cell lines.

The anticancer activity is primarily attributed to the inhibition of microtubule assembly, leading to cell cycle arrest and apoptosis. For instance, a study demonstrated that related compounds could inhibit microtubule assembly at concentrations as low as 20 μM, resulting in significant apoptosis in breast cancer cells (MDA-MB-231) at 1.0 μM through enhanced caspase-3 activity .

Case Study: Breast Cancer

A specific study investigated the effects of several pyrazole derivatives on MDA-MB-231 cells. The results indicated that compounds with similar structures to this compound could enhance apoptosis significantly and alter cell morphology at concentrations ranging from 1 to 10 μM .

| Compound | Concentration (μM) | Apoptosis Induction | Caspase-3 Activity (fold increase) |

|---|---|---|---|

| 7d | 1 | Yes | 1.33 |

| 7h | 1 | Yes | 1.57 |

| 10c | 10 | Yes | - |

Anti-inflammatory Activity

In addition to its anticancer properties, this compound exhibits anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. A recent study showed that derivatives of pyrazole could effectively inhibit COX-1 and COX-2 enzymes, which are critical mediators in inflammatory responses .

The inhibition of COX enzymes leads to a decrease in prostaglandin synthesis, which is responsible for inflammation and pain. The structural features of pyrazole derivatives influence their binding affinity to these enzymes.

Antibacterial Activity

The antibacterial properties of pyrazole derivatives have also been explored. Compounds similar to this compound have shown activity against various bacterial strains.

Case Study: Bacterial Inhibition

A study highlighted that certain pyrazole derivatives inhibited the growth of Gram-positive and Gram-negative bacteria effectively. The minimum inhibitory concentrations (MICs) were determined for several compounds, indicating promising antibacterial activity .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 25 |

Properties

IUPAC Name |

1-(2-bromophenyl)-3,5-dimethylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O2/c1-7-11(12(16)17)8(2)15(14-7)10-6-4-3-5-9(10)13/h3-6H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACBMQBBYLOEXOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=C2Br)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101179372 | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 1-(2-bromophenyl)-3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101179372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959578-21-3 | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 1-(2-bromophenyl)-3,5-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959578-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 1-(2-bromophenyl)-3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101179372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.